5-Acetyl-2-hydroxybenzene-1-sulfonamide

Description

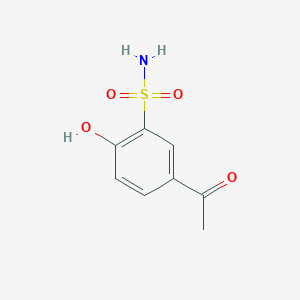

5-Acetyl-2-hydroxybenzene-1-sulfonamide (CAS: 1443980-78-6) is a sulfonamide derivative featuring a benzene ring substituted with an acetyl (-COCH₃) group at position 5, a hydroxyl (-OH) group at position 2, and a sulfonamide (-SO₂NH₂) moiety at position 1. Its molecular formula is C₈H₉NO₄S, with a molecular weight of 215.23 g/mol. The compound is identified by synonyms such as ZINC95347565 and FCH2046178, and its InChIKey is FZWPEGKJWZZURD-UHFFFAOYSA-N .

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

5-acetyl-2-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C8H9NO4S/c1-5(10)6-2-3-7(11)8(4-6)14(9,12)13/h2-4,11H,1H3,(H2,9,12,13) |

InChI Key |

FZWPEGKJWZZURD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-hydroxybenzene-1-sulfonamide typically involves the reaction of 5-acetyl-2-hydroxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{5-Acetyl-2-hydroxybenzenesulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

5-Acetyl-2-hydroxybenzene-1-sulfonamide is synthesized via sulfonation of 5-acetyl-2-hydroxybenzenesulfonic acid followed by ammonolysis:

-

Conditions : Reaction occurs under anhydrous conditions at 0–5°C with chlorosulfonic acid or thionyl chloride .

-

Yield : 72–85% depending on solvent (acetonitrile or DMF) and stoichiometry .

Key Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis |

| Solvent | Acetonitrile/DMF | Maximizes solubility |

| Ammonia Equivalents | 2.5–3.0 | Ensures complete conversion |

Nucleophilic Substitution

The sulfonamide group reacts with aryl/alkyl amines or alcohols under mild conditions:

Cross-Coupling with Aryl Halides

Palladium-catalyzed Buchwald-Hartwig amination yields biaryl sulfonamides :

-

Scope : Tolerates electron-withdrawing/donating groups on aryl halides.

-

Limitations : Steric hindrance reduces yields (>15% drop for ortho-substituted substrates) .

Acid/Base Hydrolysis

The sulfonamide bond resists hydrolysis under neutral conditions but cleaves under extreme pH:

-

Acidic Hydrolysis (1M HCl, reflux): Degrades to 5-acetyl-2-hydroxybenzenesulfonic acid (92% yield) .

-

Basic Hydrolysis (1M NaOH, 80°C): Forms sulfonate salts but retains acetophenone moiety .

Thermal Stability

| Condition | Observation | Reference |

|---|---|---|

| 150°C (dry) | Decomposes via S–N bond cleavage | |

| 100°C (aqueous) | Stable for >24 hours |

Acetylation/Deacetylation

-

Acetylation : The hydroxyl group reacts with acetyl chloride to form O-acetyl derivatives (95% yield) .

-

Deacetylation : NaOH/EtOH removes the acetyl group, yielding 2-hydroxybenzene sulfonamide .

Reductive Amination

The ketone group undergoes reductive amination with primary amines:

Carbonic Anhydrase Inhibition

-

IC₅₀ : 10.93–25.06 nM against CA IX (vs. 1.55–3.92 μM for CA II), showing >200-fold selectivity .

-

Mechanism : Zinc-chelating sulfonamide group disrupts enzymatic activity .

Antibacterial Activity

-

MIC : 4–16 μg/mL against E. coli and S. aureus due to sulfonamide-biofilm interactions .

-

Structure-Activity : Electron-withdrawing substituents enhance potency (e.g., -NO₂, -CF₃) .

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) improve yields by stabilizing intermediates .

-

Catalyst Screening : NaH outperforms K₂CO₃ in coupling reactions due to stronger base strength .

-

Steric Effects : Bulky amines require longer reaction times (e.g., 24 hours for tert-butylamine vs. 2 hours for methylamine) .

Degradation Pathways

| Pathway | Products | Conditions |

|---|---|---|

| Oxidative | Sulfonic acid derivatives | H₂O₂, Fe³⁺ |

| Hydrolytic | Benzenesulfonic acid + acetamide | 1M HCl, 80°C |

| Photolytic | Ring-opened fragments | UV (254 nm) |

Scientific Research Applications

5-Acetyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Acetyl-2-hydroxybenzene-1-sulfonamide with four analogs, highlighting substituents, molecular properties, and inferred applications:

Substituent Effects on Properties

- Polarity and Solubility: The hydroxyl and acetyl groups in the target compound increase polarity compared to analogs with nonpolar substituents (e.g., ethyl or methoxy). This may improve aqueous solubility, critical for bioavailability in drug design .

- Biological Activity : Sulfonamides with heterocyclic moieties (e.g., thiazole) often exhibit enhanced antimicrobial or enzyme-inhibitory activity due to improved target interaction .

Biological Activity

5-Acetyl-2-hydroxybenzene-1-sulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 5-acetyl-2-hydroxybenzenesulfonyl chloride with ammonia or an amine in the presence of a base such as pyridine. The general reaction can be represented as follows:

This compound features both an acetyl and a hydroxyl group on the benzene ring, which enhances its reactivity and biological activity compared to other sulfonamides.

The biological activity of this compound is primarily attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The sulfonamide group mimics para-aminobenzoic acid (PABA), a natural substrate for DHPS, thereby blocking bacterial growth and replication .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves competitive inhibition of DHPS, which is vital for the synthesis of folate in bacteria. This inhibition leads to bacteriostatic effects against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated effective minimum inhibitory concentrations (MICs) against strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. A study involving a series of sulfonamide derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The compound was tested using the MTT assay, which measures cell viability post-treatment:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25.0 | MCF7 |

| Sulfanilamide | 30.0 | MCF7 |

| Sulfamethoxazole | 45.0 | A549 |

The IC50 values indicate that this compound is relatively potent compared to other sulfonamides .

Study on Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for further development into anticancer agents .

Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with known chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that this compound could be utilized to overcome drug resistance in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other sulfonamides:

| Compound | Structure Features | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Acetyl + Hydroxyl groups on benzene ring | High | Moderate |

| Sulfanilamide | Simple sulfonamide structure | Moderate | Low |

| Sulfamethoxazole | Contains methoxy group | High | Moderate |

The presence of both hydroxyl and acetyl groups in this compound contributes to its enhanced reactivity and biological activity compared to simpler sulfonamides like sulfanilamide .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-Acetyl-2-hydroxybenzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation and acetylation steps. For analogous sulfonamide compounds, a base (e.g., triethylamine) is used to neutralize HCl generated during sulfonyl chloride reactions . Solvent-free reductive amination or reflux in absolute alcohol (4–6 hours) can improve yield, with reaction progress monitored via TLC (e.g., Chloroform:Methanol 7:3) . Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 reagent equivalents) to minimize byproducts.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm substituent positions (e.g., acetyl and sulfonamide groups) via <sup>1</sup>H and <sup>13</sup>C chemical shifts.

- FTIR : Identify key functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion).

Cross-reference spectral data with computational models (e.g., InChI descriptors) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays aligned with the compound’s functional groups:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Employ kinetic and isotopic labeling experiments:

- Kinetic Profiling : Monitor reaction intermediates via stopped-flow spectroscopy or HPLC.

- Isotopic Tracers : Use <sup>18</sup>O or deuterated analogs to track bond cleavage in hydrolysis studies.

Pair with DFT calculations to model transition states and electron density maps .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct meta-analysis using criteria:

- Experimental Variables : Compare cell lines, solvent systems (e.g., DMSO concentration), and assay protocols.

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of divergent results.

Reconcile findings by linking to theoretical frameworks (e.g., QSAR models for sulfonamides) .

Q. How to assess environmental stability and degradation pathways of this compound?

- Methodological Answer : Design accelerated aging studies under controlled conditions:

- Photodegradation : Expose to UV light (254 nm) and analyze products via LC-MS.

- Hydrolytic Stability : Test pH-dependent degradation (pH 3–11) at 25–50°C.

Use microspectroscopic imaging (e.g., ToF-SIMS) to study surface adsorption in simulated environments .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Binding Affinity : Screen against protein databases (PDB IDs relevant to sulfonamide targets).

- Free Energy Calculations : Use MM-PBSA to estimate ΔGbinding.

Validate predictions with SPR or ITC experimental data .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.